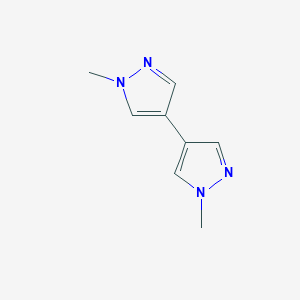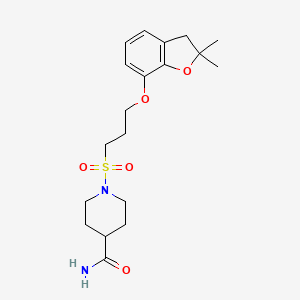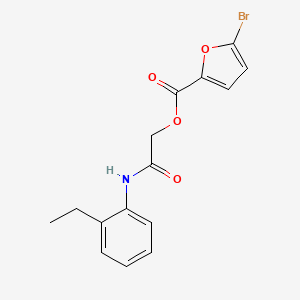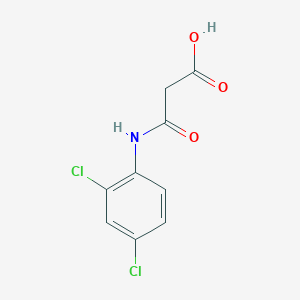
2-(6-oxopyridazin-1(6H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-oxopyridazin-1(6H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as OP3T and has been synthesized using various methods.
Scientific Research Applications
In vitro Metabolism and Bioactivation
One study focused on the in vitro metabolism of a thrombin inhibitor, closely related to the specified compound, where metabolic characterization involved oxidative bioactivation of the pyrazinone ring system. This study highlights the compound's bioactivation potential and the ability to generate cyanide metabolically, underlining its significance in pharmacokinetic studies and the necessity for sensitive detection methodologies for potential toxic metabolites (Lin et al., 2005).
Antioxidant and Anti-inflammatory Properties
Research into antioxidant and anti-inflammatory properties of pyrazinone derivatives, including those structurally similar to the queried compound, reveals their potential in combating oxidative stress and inflammation. One study synthesized and evaluated a collection of peptidic pyrazinones for their capacity to inhibit induced edema in an in vivo murine model, showing significant anti-inflammatory effects (Hernández-Vázquez et al., 2018). Another related study synthesized a novel compound for its DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities, highlighting the therapeutic potential of pyrazinone derivatives (Nayak et al., 2014).
Chemical Synthesis and Biological Evaluation
The synthesis and biological evaluation of compounds containing pyrazinone and pyridazinone frameworks have been extensively studied. These compounds have shown promise in various biological activities, including antimicrobial , anticancer , and insecticidal properties . For instance, novel coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity (Chkirate et al., 2019). Additionally, synthesis strategies have led to new heterocycles incorporating thiadiazole moieties with potential for insecticidal application against the cotton leafworm, showcasing the versatility of pyrazinone-based compounds in agricultural science (Fadda et al., 2017).
properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c21-13(9-20-14(22)2-1-4-19-20)18-8-12-15(17-6-5-16-12)11-3-7-23-10-11/h1-7,10H,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAITBVGSKQATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[[Bis(2-methylpropyl)amino]methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B2637677.png)




![N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B2637686.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2637687.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2637689.png)

![N-benzo[e]benzothiazol-2-yl-2-naphthylacetamide](/img/structure/B2637691.png)

![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B2637696.png)

